

# Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

**Cat. No.:** B185963

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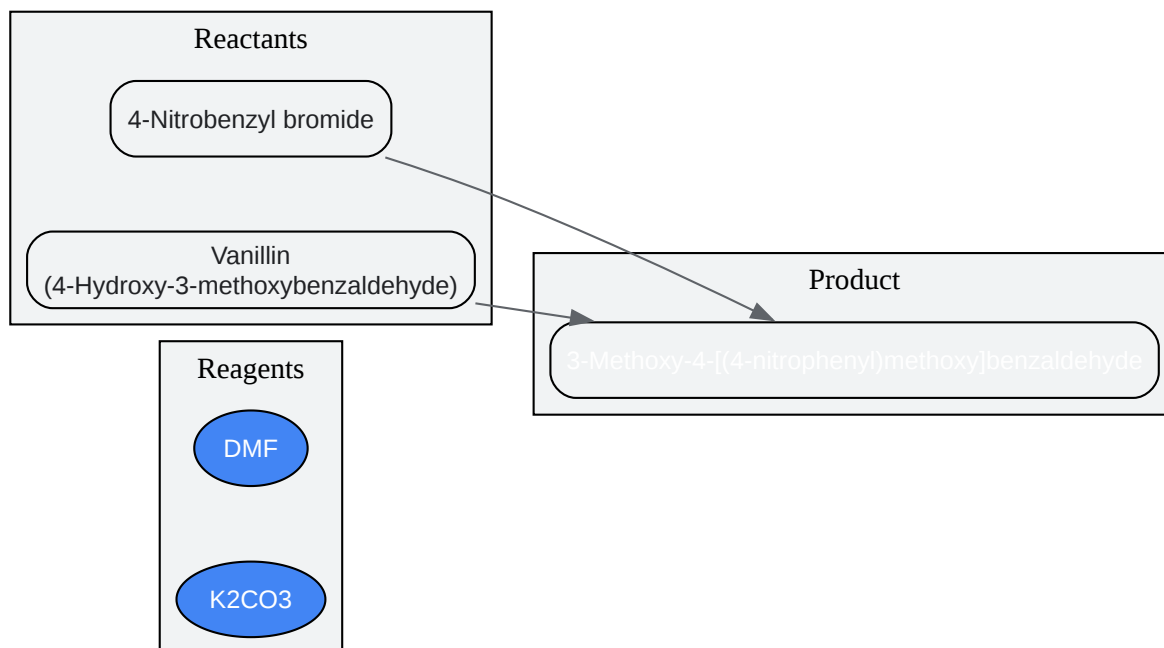
This document provides a comprehensive technical guide for the synthesis of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**, a key intermediate in various synthetic applications. This guide details the experimental protocol, presents relevant data in a structured format, and illustrates the synthetic pathway.

## Introduction

**3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**, also known as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, is a derivative of vanillin. The synthesis involves a Williamson ether synthesis, a well-established and versatile method for forming ethers. In this procedure, the hydroxyl group of vanillin is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic benzyl halide, in this case, 4-nitrobenzyl bromide. The presence of the nitro group on the benzyl moiety makes the benzylic carbon more susceptible to nucleophilic attack.

## Reaction Scheme

The overall reaction is as follows:



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Caption: General reaction scheme for the synthesis.

## Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

Compound	Molecular Formula	Molar Mass (g/mol )	Melting Point (°C)	Boiling Point (°C)
Vanillin	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15	81-83	285
4-Nitrobenzyl bromide	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	216.03	98-100	Decomposes
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde	C <sub>15</sub> H <sub>13</sub> NO <sub>5</sub>	287.27	Not specified	480 at 760 mmHg[1]

Note: The melting point of the final product is not consistently reported in the literature and should be determined experimentally.

## Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[\[2\]](#)[\[3\]](#)

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- 4-Nitrobenzyl bromide
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

- Standard glassware for chromatography

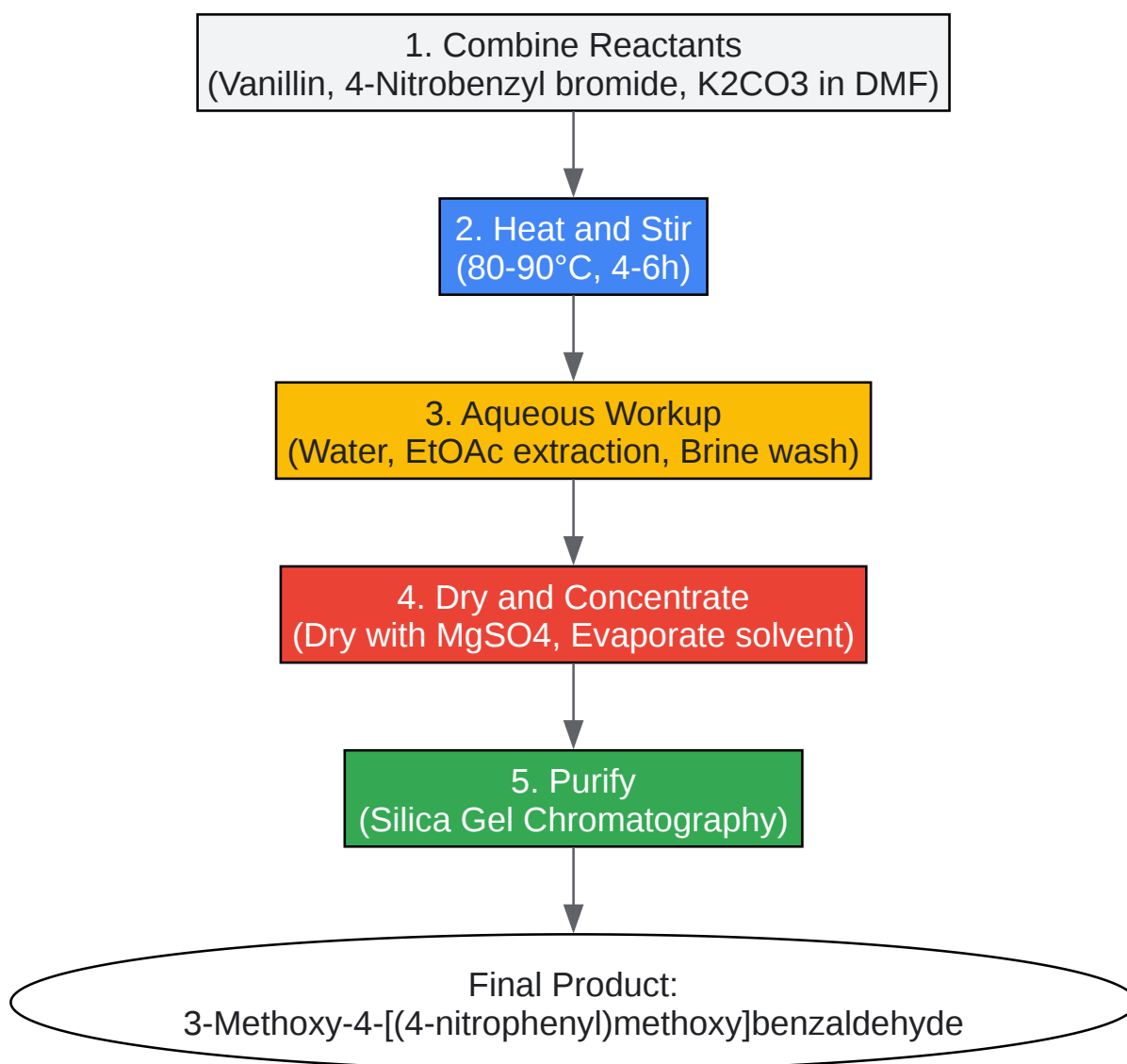
Procedure:

- Reaction Setup:
  - To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq).
  - Add anhydrous potassium carbonate (1.5 eq).
  - Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reactants.
  - Add 4-nitrobenzyl bromide (1.1 eq) to the stirred suspension.
- Reaction:
  - Attach a reflux condenser to the flask.
  - Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
  - Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. One study also suggests refluxing in acetonitrile for 24 hours.  
[\[4\]](#)
- Workup:
  - Once the reaction is complete, allow the mixture to cool to room temperature.
  - Pour the reaction mixture into a separatory funnel containing water.
  - Extract the aqueous layer three times with ethyl acetate.
  - Combine the organic extracts and wash them twice with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter off the drying agent.

- Purification:
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude product by silica gel column chromatography. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:EtOAc and gradually increasing the polarity).
  - Collect the fractions containing the pure product (monitor by TLC).
  - Combine the pure fractions and remove the solvent under reduced pressure to yield **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** as a solid.

## Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.



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Caption: Step-by-step workflow of the synthesis.

## Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
- FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present (e.g., aldehyde  $\text{C}=\text{O}$ , aromatic  $\text{C}=\text{C}$ , ether  $\text{C}-\text{O}$ , and nitro  $\text{NO}_2$ ).
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- Melting Point Analysis: To assess the purity of the final product.

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- 4-Nitrobenzyl bromide is a lachrymator and should be handled with care.
- DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Handle all solvents in a well-ventilated area and away from ignition sources.

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## References

1. 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, CasNo.81307-09-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
3. ias.ac.in [ias.ac.in]
4. researchgate.net [researchgate.net]

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